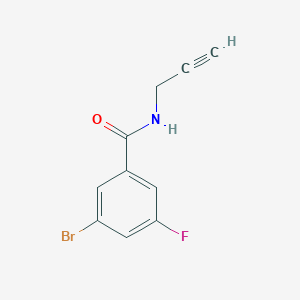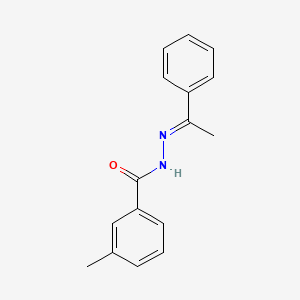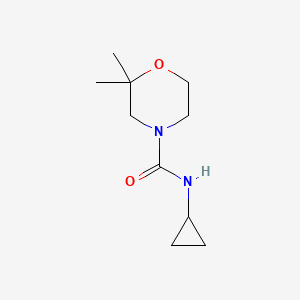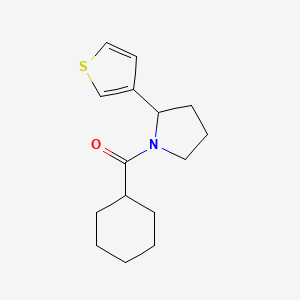![molecular formula C10H10BrN3S B7558816 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is a pyridine derivative that contains a sulfanyl group and a methylimidazole moiety, which makes it a versatile building block for the synthesis of various biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine is not well understood. However, it is believed that this compound can interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that this compound can exhibit various biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-ligand interactions, and regulation of gene expression. Moreover, this compound has shown promising results in preclinical studies as an anticancer and antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine in lab experiments is its versatility as a building block for the synthesis of various biologically active molecules. Moreover, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity and side effects, which require careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several possible future directions for the research and development of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine. One of the main areas of focus is the synthesis of novel derivatives with enhanced biological activity and selectivity. Moreover, further studies are needed to elucidate the mechanism of action and the molecular targets of this compound. Additionally, the potential applications of this compound in drug discovery and development, particularly as an anticancer and antimicrobial agent, require further investigation.
Métodos De Síntesis
The synthesis of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine can be achieved through a multistep process involving the reaction of 5-bromo-2-chloropyridine with sodium sulfide followed by the reaction with 1-methylimidazole. The final product can be obtained through purification and isolation steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine has been widely used in scientific research for its potential applications in medicinal chemistry, biochemistry, and molecular biology. This compound can serve as a versatile building block for the synthesis of various biologically active molecules, including enzyme inhibitors, anticancer agents, and antimicrobial agents. Moreover, it can be used as a probe to study protein-ligand interactions and drug-receptor binding.
Propiedades
IUPAC Name |
3-bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-14-3-2-13-10(14)15-7-8-4-9(11)6-12-5-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKAYBKRKIKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)





![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)



![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)